ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines multiple functional groups, including a chlorophenyl group, a furan ring, and a thieno[3,4-d]pyridazine core
Preparation Methods
The synthesis of ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through a cyclization reaction involving appropriate diene and dienophile precursors under controlled conditions.
Introduction of the furan-2-carboxamido group: This step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives, often using coupling reagents such as EDCI or DCC.
Attachment of the chlorophenyl group: This can be accomplished through a substitution reaction using chlorobenzene derivatives under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, acids, bases), and specific temperature and pressure conditions.
Scientific Research Applications
ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic, optical, or mechanical characteristics.
Biological Studies: Researchers may investigate its biological activity, including its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds such as:
Ethyl furan-2-carboxylate: A simpler compound with a furan ring and ester group, lacking the complex thieno[3,4-d]pyridazine core.
3-chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures, which may exhibit different chemical and biological properties.
Thieno[3,4-d]pyridazine derivatives: Compounds with the same core structure but different substituents, which can provide insights into the structure-activity relationships.
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-5-(furan-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O5S/c1-2-28-20(27)16-13-10-30-18(22-17(25)14-7-4-8-29-14)15(13)19(26)24(23-16)12-6-3-5-11(21)9-12/h3-10H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVKWQBRXMIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.